molecular formula C18H13F4N3O3 B4358578 N-(4,6-dimethylpyrimidin-2-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide

N-(4,6-dimethylpyrimidin-2-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide

Cat. No.: B4358578
M. Wt: 395.3 g/mol
InChI Key: XBGRZVMGELCQPH-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethyl groups and a furan ring linked to a tetrafluorophenoxy group. Its unique structure makes it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and furan intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:

    Pyrimidine derivatives: Starting materials for the pyrimidine ring.

    Furan derivatives: Starting materials for the furan ring.

    Coupling agents: Such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-4,6-dimethyl-2-pyrimidinamine: A related compound with a methoxy group instead of the tetrafluorophenoxy group.

    N-(2,6-dimethoxy-4-pyrimidinyl)benzamide: Features a benzamide group and methoxy substituents on the pyrimidine ring.

    N-(4,6-dimethyl-2-pyridinyl)cyclopentanecarboxamide: Contains a cyclopentanecarboxamide group instead of the furan ring.

Uniqueness

N-(4,6-dimethylpyrimidin-2-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide is unique due to its combination of a pyrimidine ring with dimethyl groups and a furan ring linked to a tetrafluorophenoxy group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F4N3O3/c1-8-5-9(2)24-18(23-8)25-17(26)13-4-3-10(28-13)7-27-16-14(21)11(19)6-12(20)15(16)22/h3-6H,7H2,1-2H3,(H,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGRZVMGELCQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4,6-dimethylpyrimidin-2-yl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide

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